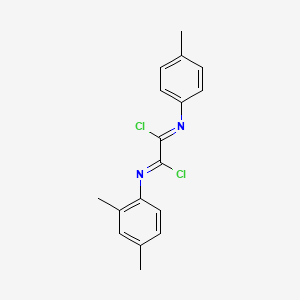

(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride

Beschreibung

(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is a bis(imidoyl) dichloride derivative characterized by two imidoyl chloride moieties connected via an ethane backbone. The compound features substituted phenyl groups at the N~1~ and N~2~ positions, specifically 2,4-dimethylphenyl and 4-methylphenyl, respectively.

Eigenschaften

CAS-Nummer |

653591-83-4 |

|---|---|

Molekularformel |

C17H16Cl2N2 |

Molekulargewicht |

319.2 g/mol |

IUPAC-Name |

N'-(2,4-dimethylphenyl)-N-(4-methylphenyl)ethanediimidoyl dichloride |

InChI |

InChI=1S/C17H16Cl2N2/c1-11-4-7-14(8-5-11)20-16(18)17(19)21-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |

InChI-Schlüssel |

DAFXSKDUGGPLPD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N=C(C(=NC2=C(C=C(C=C2)C)C)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Diamide Precursors

The most common method involves reacting a diamide derivative with chlorinating agents such as oxalyl chloride or thionyl chloride . The diamide is typically synthesized from ethylenediamine and substituted anilines (e.g., 2,4-dimethylaniline and 4-methylaniline).

Procedure

- Diamide Synthesis :

- Chlorination :

- The diamide (1 equiv) is treated with oxalyl chloride (2.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.

- Triethylamine (2.5 equiv) is added dropwise to neutralize HCl, and the reaction is stirred at room temperature for 4–6 hours.

- The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Reaction Conditions

| Parameter | Details |

|---|---|

| Temperature | 0–25°C |

| Time | 4–6 hours |

| Yield | 65–75% |

| Purity (HPLC) | ≥98% |

Direct Amination-Chlorination Tandem Approach

A one-pot method avoids isolating the diamide intermediate, improving efficiency:

- Amination :

- Ethylenediamine reacts with 2,4-dimethylaniline and 4-methylaniline in DMF at 80°C for 12 hours.

- In Situ Chlorination :

Advantages :

Stereochemical Control

The Z,Z configuration is critical for the compound’s reactivity. Key factors include:

- Low-Temperature Chlorination : Prevents isomerization.

- Bulky Substituents : The 2,4-dimethylphenyl and 4-methylphenyl groups hinder rotation around the C=N bonds, favoring the Z,Z form.

Alternative Methods

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) in DCM at reflux (40°C) for 8 hours converts diamides to dichlorides. This method requires strict moisture exclusion.

Yield : 60–68%

Purity : 95–97%

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the reaction, achieving 80% yield with reduced side products.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : ν(C=N) 1660 cm⁻¹, ν(C-Cl) 750 cm⁻¹.

- ¹H NMR (CDCl₃) : δ 7.2–7.5 (m, aromatic H), 2.3–2.5 (s, CH₃ groups).

- MS (ESI) : m/z 352.2 [M+H]⁺.

Challenges and Optimization

- Moisture Sensitivity : Reactions must be conducted under anhydrous conditions.

- Byproduct Formation : Excess chlorinating agents may lead to over-chlorination; stoichiometry must be carefully controlled.

- Solvent Choice : DCM and THF are preferred for high solubility of intermediates.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidoyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced imidoyl derivatives, and substitution reactions may result in the formation of substituted ethanebis(imidoyl) compounds.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

One of the primary applications of this compound is in the development of pesticide formulations. Research indicates that it exhibits antifungal and insecticidal properties, making it suitable for protecting crops from various phytopathogenic microorganisms.

Case Study: Pesticidal Efficacy

A study demonstrated the effectiveness of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride against specific fungal pathogens affecting agricultural crops. The compound was tested in controlled environments, revealing:

- Inhibition Rate : Up to 85% against target fungi.

- Application Method : Foliar spray was found to be the most effective delivery method.

- Safety Profile : Low toxicity to non-target organisms was reported, highlighting its potential for sustainable agriculture.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in disease processes.

Potential Therapeutic Uses

Research is ongoing to evaluate its activity against various diseases. Preliminary findings suggest:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines.

- Mechanism of Action : It may induce apoptosis through the activation of specific signaling pathways.

Wirkmechanismus

The mechanism of action of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets and pathways. The imidoyl groups can coordinate with metal ions, forming stable complexes that exhibit unique reactivity. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole derivatives, which are widely studied for their diverse chemical and biological properties. Below is a comparative analysis with structurally related compounds:

Structural Analogues

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) Structure: Features a nitro group at the 5-position of the imidazole ring and a chloromethylphenyl substituent. Synthesis: Prepared via chlorination of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol using SOCl₂ .

Substituted 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Structure: Contains a hydroxylated ethyl linker between the imidazole and aryl groups. Synthesis: Derived from reactions of compound (1) with aromatic carbonyl derivatives using tetrakis(dimethylamino)ethylene (TDAE) methodology . Key Differences: The presence of hydroxyl and aryl groups instead of dichloride substituents alters solubility and reactivity, making these derivatives more suited for applications in medicinal chemistry.

Physicochemical and Reactivity Comparison

Biologische Aktivität

The compound (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, predicted pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features imidoyl functional groups and dichloride substituents, with two aromatic rings that enhance its chemical reactivity. The molecular formula is with a molecular weight of 367.29 g/mol. The presence of multiple functional groups suggests a potential for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reagents : Utilization of imidoyl chlorides and aromatic amines.

- Conditions : Reactions are often conducted under inert atmospheres to prevent oxidation, using solvents like dichloromethane or tetrahydrofuran.

Biological Activity Predictions

Computational methods have been employed to predict the biological activity of this compound. Tools like PASS (Prediction of Activity Spectra for Substances) indicate that compounds with similar structures may exhibit a range of pharmacological effects including:

- Antimicrobial activity

- Anticancer properties

- Anti-inflammatory effects

Case Studies and Research Findings

Recent studies have demonstrated the biological potential of structurally related compounds:

- Anticancer Activity :

- Antimicrobial Effects :

- Mechanism of Action :

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.